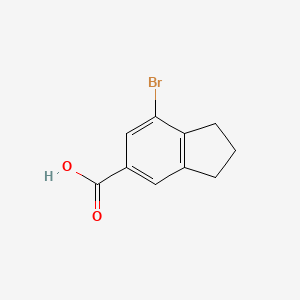

7-Bromoindane-5-carboxylic acid

Description

Contextual Significance of Indane Scaffolds in Modern Organic Synthesis

The indane scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, represents a privileged framework in both organic and medicinal chemistry. libretexts.orgnih.gov This rigid, three-dimensional structure provides a versatile platform for the development of new therapeutic agents and other functional molecules. nih.govchemicalbook.com The fusion of aromatic and aliphatic rings offers a unique combination of properties, allowing for diverse chemical modifications and the exploration of structure-activity relationships. libretexts.orgnih.gov

Indane and its derivatives are not merely synthetic curiosities; they are integral components of numerous natural products and commercially significant pharmaceuticals. libretexts.org Well-known drugs such as the anti-inflammatory agent Sulindac and the Alzheimer's medication Donepezil feature the indane core, highlighting its therapeutic relevance. nih.gov The ability to introduce a variety of substituents onto the indane framework allows chemists to fine-tune the molecule's properties, leading to the development of compounds with applications ranging from neuroprotective agents to potential anticancer therapeutics. nih.govresearchgate.net The ongoing interest in indane derivatives underscores their importance as foundational structures in the quest for novel and effective chemical entities. chemicalbook.com

Overview of Carboxylic Acid Functionality in Synthetic and Medicinal Chemistry

The carboxylic acid group (-COOH) is one of the most important functional groups in chemistry, particularly in the realms of drug design and synthesis. libretexts.org Its prevalence is notable, with approximately 25% of all commercialized pharmaceuticals containing a carboxylic acid moiety. researchgate.net This functional group's significance stems from its unique physicochemical properties. The ability of the carboxyl group to donate a proton confers acidity, and its capacity to form strong hydrogen bonds and ion pairs makes it a key player in molecular interactions with biological targets like enzymes and receptors. libretexts.orgnih.gov

In medicinal chemistry, the introduction of a carboxylic acid can profoundly influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov It often enhances water solubility, a crucial factor for bioavailability. researchgate.netresearchgate.net However, the presence of a carboxyl group can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. researchgate.netnist.gov Consequently, a significant area of research involves the use of bioisosteres—functional groups with similar properties—to optimize drug candidates. nist.gov In synthesis, carboxylic acids are versatile intermediates, readily converted into a wide array of derivatives such as esters, amides, and acid chlorides, providing a gateway to more complex molecules. vulcanchem.com

Current Research Landscape for Brominated Indane Carboxylic Acid Architectures

While specific academic research on 7-Bromoindane-5-carboxylic acid is not widely published, the broader landscape of brominated carboxylic acid architectures, including those with related heterocyclic and carbocyclic cores, is an active area of investigation. The introduction of a bromine atom to an aromatic or heterocyclic ring can significantly alter a molecule's electronic properties and lipophilicity, which in turn can influence its biological activity.

Research into analogous compounds provides valuable insights into the potential applications of brominated indane carboxylic acids. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. researchgate.netnih.gov Similarly, novel amide derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been evaluated for their anticancer, antiangiogenic, and antioxidant properties. researchgate.net The synthesis of other halogenated quinoline (B57606) carboxylic acids, such as 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid , has been pursued to develop antagonists for excitatory amino acid receptors in the central nervous system. researchgate.net

These studies on related brominated structures highlight a consistent theme: the use of halogenated carboxylic acids as scaffolds for developing biologically active agents. The research suggests that a compound like this compound could serve as a valuable intermediate in the synthesis of novel compounds for various therapeutic areas, leveraging the established importance of both the indane framework and the strategic placement of bromo and carboxylic acid functional groups.

Compound Properties and Data

Below are key physicochemical properties and spectroscopic data associated with this compound and carboxylic acids in general.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 810680-95-6 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol |

Data inferred from chemical databases.

General Spectroscopic Data for Carboxylic Acids

| Spectroscopic Method | Characteristic Absorption/Signal |

|---|---|

| Infrared (IR) Spectroscopy | Strong, broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (approx. 1700-1725 cm⁻¹) |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal is typically deshielded (160-180 ppm) |

| ¹H NMR Spectroscopy | Acidic proton (COOH) signal is highly variable and broad (typically >10 ppm) |

General data based on established spectroscopic principles for the carboxylic acid functional group. libretexts.orglibretexts.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

7-bromo-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) |

InChI Key |

QJVJCDHXYBKWSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)C(=O)O)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 7 Bromoindane 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity can be assembled.

Proton (¹H) NMR Analysis for Indane Proton Environments

The ¹H NMR spectrum of 7-Bromoindane-5-carboxylic acid provides crucial information about the number, environment, and connectivity of protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding. researchgate.netorgchemboulder.com

The aromatic region will display signals for the two protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and multiplicities. The protons of the five-membered indane ring will present as complex multiplets in the aliphatic region, typically between 2.0 and 3.5 ppm. The protons on the carbons adjacent to the aromatic ring will be slightly more deshielded than the central methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Data for this compound Please note: The following table is based on predicted values and general spectroscopic principles, as specific experimental data for this compound is not publicly available.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H | 7.5 - 8.0 | Doublet | ~8.0 |

| Ar-H | 7.3 - 7.8 | Doublet | ~8.0 |

| CH₂ (Indane) | 2.8 - 3.2 | Triplet | ~7.5 |

| CH₂ (Indane) | 2.8 - 3.2 | Triplet | ~7.5 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Complementing the proton data, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. researchgate.net The aromatic carbons will appear in the 120-150 ppm range, with the carbon atom bonded to the bromine atom showing a distinct chemical shift due to the halogen's influence. The aliphatic carbons of the indane moiety will resonate in the upfield region, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Please note: The following table is based on predicted values and general spectroscopic principles, as specific experimental data for this compound is not publicly available.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C-Br | 115 - 125 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-H | 125 - 140 |

| Aromatic Quaternary C | 140 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete three-dimensional structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the methylene groups in the indane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across quaternary carbons, such as linking the indane protons to the aromatic ring and the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for confirming the regiochemistry of the bromine and carboxylic acid substituents on the aromatic ring.

Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of a carboxylic acid. researchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1680-1710 cm⁻¹. Other significant peaks include C-O stretching and O-H bending vibrations.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Please note: The following table is based on typical values for carboxylic acids.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Strong |

| O-H Bend | 920 - 960 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₉BrO₂), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. HRMS can confirm the exact mass to within a few parts per million, unequivocally verifying the molecular formula.

Table 4: Predicted HRMS Data for this compound Please note: The following table is based on the theoretical exact mass calculated from the molecular formula C₁₀H₉BrO₂.

| Ion | Calculated m/z for ⁷⁹Br | Calculated m/z for ⁸¹Br |

|---|---|---|

| [M]⁺ | 240.9835 | 242.9815 |

| [M+H]⁺ | 241.9913 | 243.9893 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzene ring in this compound, substituted with a bromine atom and a carboxylic acid group, will exhibit characteristic absorptions in the UV region. The exact position of the absorption maxima (λ_max) is influenced by the substituents and the solvent used. Typically, substituted benzene rings show primary and secondary absorption bands. The electronic transitions observed are generally π → π* transitions within the aromatic system.

Table 5: Predicted UV-Vis Absorption Data for this compound Please note: The following table is based on predicted values for substituted benzene derivatives.

| Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~210 - 230 | Ethanol (B145695)/Methanol (B129727) |

Chromatographic-Mass Spectrometric Methods (e.g., HPLC-MS, UHPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful techniques for the separation, identification, and quantification of this compound. These methods offer high sensitivity and selectivity, making them indispensable for detailed structural elucidation and purity assessment. The combination of liquid chromatography's separation capabilities with the mass-resolving power of a mass spectrometer allows for the unambiguous identification of the target compound, even in complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

In a typical HPLC-MS analysis of this compound, a reversed-phase chromatographic method is commonly employed. helixchrom.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of an acid modifier, such as formic acid, to ensure the carboxylic acid is in its protonated form, which improves peak shape and retention. sielc.com The retention time of this compound is influenced by its relative hydrophobicity; its indane structure and bromo-substituent contribute to its non-polar character, leading to interaction with the stationary phase. youtube.com

Following chromatographic separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid, enhancing its signal. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 241.09 g/mol ), the primary ion observed would be the deprotonated molecule at an m/z corresponding to its molecular weight minus one proton. A key feature in the mass spectrum is the presence of a distinct isotopic pattern due to the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum separated by 2 Da (the M⁻ and M+2⁻ peaks), which is a characteristic signature for a monobrominated compound. libretexts.orglibretexts.org

A representative HPLC-MS data table is presented below. The parameters are illustrative of a typical analysis.

| Parameter | Illustrative Value | Description |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column suitable for separating aromatic carboxylic acids. sielc.com |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A common mobile phase for LC/MS analysis of acidic compounds. sielc.com |

| Gradient | 30% B to 95% B over 10 min | Gradient elution is used to effectively separate compounds with varying polarities. |

| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID HPLC column. |

| Retention Time (tR) | ~6.5 min | An estimated retention time based on the compound's structure and typical reversed-phase conditions. |

| Ionization Mode | ESI Negative | Optimal for detecting carboxylic acids as [M-H]⁻ ions. cam.ac.uk |

| Observed m/z | 239.9, 241.9 | Corresponding to the [M-H]⁻ ions for the ⁷⁹Br and ⁸¹Br isotopes, respectively. |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC systems utilize columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), this technique becomes a powerful tool for definitive structural confirmation.

In a UHPLC-MS/MS experiment, the precursor ions corresponding to the deprotonated this compound (m/z 239.9 and 241.9) are selected in the first mass analyzer. These ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller, characteristic product ions. The second mass analyzer then separates and detects these fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, key fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and cleavage of the indane ring structure. The presence of the bromine atom would continue to be a tell-tale sign in the fragment ions, with any bromine-containing fragments also exhibiting the characteristic 1:1 isotopic doublet. libretexts.org This high degree of specificity makes UHPLC-MS/MS an excellent method for confirming the identity of the compound and for quantitative analysis in complex matrices.

An illustrative table of expected MS/MS fragmentation data is provided below.

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment |

| 239.9 / 241.9 | 15 | 195.9 / 197.9 | [M-H-CO₂]⁻ |

| 239.9 / 241.9 | 25 | 116.0 | [Fragment from ring cleavage]⁻ (loss of Br and COOH) |

| 195.9 / 197.9 | 20 | 115.0 | [M-H-CO₂-Br]⁻ |

This detailed fragmentation data, generated through UHPLC-MS/MS, provides an exceptionally high level of confidence in the structural elucidation of this compound.

Chemical Reactivity and Derivatization Strategies of 7 Bromoindane 5 Carboxylic Acid

Reactivity of the Carboxyl Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbonyl carbon and the acidic proton.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. libretexts.orgyoutube.com In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. youtube.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group and regenerate the carbonyl double bond. chemguide.co.ukchemicalbook.com However, the direct substitution of the -OH group is often difficult because hydroxide (B78521) is a poor leaving group. libretexts.org Therefore, the reaction is typically facilitated by either acidic conditions, which protonate the carbonyl oxygen to make the carbonyl carbon more electrophilic, or by converting the hydroxyl group into a better leaving group. chemguide.co.uknih.gov

For 7-bromoindane-5-carboxylic acid, these reactions provide a pathway to various derivatives such as esters, amides, and acid halides. The reactivity is comparable to other aromatic carboxylic acids, where the electrophilicity of the carbonyl carbon is the key determinant. youtube.com

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). bldpharm.comchemistrysteps.com This is an equilibrium process, and to achieve high yields, the alcohol is often used in excess, or water is removed as it is formed. nih.govchemistrysteps.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would yield methyl 7-bromoindane-5-carboxylate or ethyl 7-bromoindane-5-carboxylate, respectively. These reactions are valuable for improving the solubility of the compound in organic solvents. libretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. uni.luresearchgate.net To overcome this, coupling agents are typically employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate the carboxylic acid. uni.lugoogle.com The activating agent reacts with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the amide. google.comimperial.ac.uk This method allows for the synthesis of a wide range of amides from this compound by reacting it with primary or secondary amines.

| Reaction | Reagents & Conditions | Product |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | 7-Bromoindane-5-carboxylate ester (R-O-CO-C₁₀H₈Br) |

| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC or EDCI) | N-substituted 7-bromoindane-5-carboxamide (R-NH-CO-C₁₀H₈Br) |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (7-bromo-2,3-dihydro-1H-inden-5-yl)methanol. Strong reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction. bldpharm.comwikipedia.org

Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose. wikipedia.orgias.ac.in The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. bldpharm.comias.ac.in It is important to note that LiAlH₄ is a very reactive reagent and can also reduce other functional groups. Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which can selectively reduce carboxylic acids in the presence of some other functional groups. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgwikipedia.org The reduction proceeds via an aldehyde intermediate, which is immediately further reduced to the primary alcohol and cannot be isolated under these conditions. bldpharm.com

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, dry ether/THF2. H₃O⁺ workup | (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol |

| Borane (BH₃·THF) | THF, Heat | (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol |

Formation of Carboxylic Acid Derivatives (e.g., acyl halides, anhydrides)

Acyl Halides: Acyl chlorides, which are highly reactive and useful synthetic intermediates, can be prepared from this compound. A common method involves treating the carboxylic acid with thionyl chloride (SOCl₂). uni.lu The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. The resulting 7-bromoindane-5-carbonyl chloride is significantly more reactive than the parent carboxylic acid and can be readily converted into esters, amides, and other derivatives.

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids, often via an acyl chloride intermediate. For example, 7-bromoindane-5-carbonyl chloride can react with a carboxylate salt (such as sodium 7-bromoindane-5-carboxylate) to form the corresponding symmetric anhydride. Alternatively, anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires harsh conditions. A more common laboratory synthesis involves reacting an acyl chloride with a carboxylic acid in the presence of a non-nucleophilic base like pyridine. This would allow for the synthesis of both symmetric and mixed anhydrides of this compound.

| Derivative | Typical Reagent(s) | General Reaction |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Acid Anhydride | Acyl chloride + Carboxylate salt | R-COCl + R'-COO⁻ → R-CO-O-CO-R' + Cl⁻ |

Reactivity of the Bromine Substituent on the Indane Ring

The bromine atom attached to the aromatic ring of the indane structure opens up another avenue for derivatization, primarily through reactions that replace the halogen.

Halogen-Metal Exchange Reactions

The bromine atom on the aromatic ring of this compound can be swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This reaction is fundamental in organometallic chemistry for creating a nucleophilic carbon center on an aromatic ring. The reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures in an anhydrous ether solvent.

The rate of exchange follows the trend I > Br > Cl, making aryl bromides good substrates for this transformation. A critical consideration for this compound is the presence of the acidic carboxylic proton. The strong alkyllithium base will deprotonate the carboxylic acid first. Therefore, at least two equivalents of the alkyllithium reagent are required: one to deprotonate the acid and a second to perform the halogen-metal exchange. The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 7-position of the indane ring. This two-step, one-pot procedure involving deprotonation followed by halogen-metal exchange is a powerful strategy for the synthesis of complex derivatives. libretexts.org

| Reagent | Conditions | Intermediate Product |

| Alkyllithium (e.g., n-BuLi) | Anhydrous ether (e.g., THF, Et₂O), Low Temperature (-78 °C) | 7-Lithio-indane-5-carboxylate |

| Grignard Reagent (e.g., i-PrMgCl) | Anhydrous THF | 7-(Magnesiochloro)-indane-5-carboxylate |

Further Cross-Coupling Reactivity for Molecular Diversification

The bromine atom at the 7-position of the indane ring and the carboxylic acid at the 5-position are key functional groups that allow for a wide range of derivatization reactions. This enables the creation of a diverse library of molecules based on the this compound scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org Several common cross-coupling reactions can be applied to this compound:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 7-position. wikipedia.org The general reaction scheme involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgacsgcipr.org This reaction is highly versatile and can be used to introduce primary and secondary amines, as well as a range of nitrogen-containing heterocycles, at the 7-position. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, association of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.org This reaction is valuable for synthesizing arylalkynes, which are important intermediates in organic synthesis. beilstein-journals.orgnih.govrsc.org The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org

The following table summarizes the expected products from these cross-coupling reactions with this compound:

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 7-Aryl-indane-5-carboxylic acid |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, base | 7-(Dialkylamino)-indane-5-carboxylic acid |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 7-Alkynyl-indane-5-carboxylic acid |

Reactivity of the Indane Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions on the indane ring of this compound is dictated by the directing effects of the existing substituents: the bromo, the carboxylic acid, and the fused cyclopentane (B165970) ring. wikipedia.org

Directing Effects:

The bromo group is an ortho-, para-directing deactivator. It withdraws electron density inductively but can donate electron density through resonance.

The carboxylic acid group is a meta-directing deactivator due to its strong electron-withdrawing nature. nih.gov

The alkyl portion of the indane ring is generally considered to be an ortho-, para-directing activator.

In this compound, the positions open for substitution are C4 and C6. The directing effects of the substituents will influence the position of the incoming electrophile. The bromo group at C7 directs ortho and para to itself (positions C6 and C1, respectively, with C6 being on the aromatic ring). The carboxylic acid at C5 directs meta to itself (positions C4 and C7, with C4 being on the aromatic ring). The fused ring acts as an activating group. The interplay of these directing effects determines the final substitution pattern.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. researchgate.net

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

Considering the directing effects, electrophilic substitution on this compound would likely occur at the C4 position, which is meta to the deactivating carboxylic acid group and ortho to the activating fused ring.

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles. organic-chemistry.org

Both the carboxylic acid and the bromo group can act as directing groups. acs.orgnih.gov

Carboxylic Acid as a DMG: The carboxylate group, formed by deprotonation with the organolithium base, is a potent DMG. acs.org It directs metalation to the adjacent C4 and C6 positions.

Bromo Group as a DMG: Halogens, including bromine, can also direct ortho-lithiation. nih.gov

In the case of this compound, lithiation will likely occur at the C4 position, which is ortho to the carboxylic acid group. The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups at this position.

| Directing Group | Position of Metalation | Potential Electrophiles | Product |

| Carboxylic Acid | C4 | CO₂, RCHO, R₂CO, MeI | 4-Substituted-7-bromoindane-5-carboxylic acid |

| Bromo | C6 | CO₂, RCHO, R₂CO, MeI | 6-Substituted-7-bromoindane-5-carboxylic acid |

Decarboxylative Functionalization Pathways under Photoredox Conditions

Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, enabling a variety of transformations, including decarboxylative functionalizations. researchgate.netprinceton.eduacs.org Aromatic carboxylic acids can be used as radical precursors under these conditions. researchgate.netacs.org

The general mechanism for the photoredox-catalyzed decarboxylation of an aryl carboxylic acid involves the following steps: researchgate.netacs.org

Formation of a carboxylate salt.

Oxidation of the carboxylate by an excited-state photocatalyst to generate a carboxyl radical.

Rapid decarboxylation of the carboxyl radical to form an aryl radical.

The aryl radical can then be trapped by a suitable coupling partner or undergo other downstream reactions.

For this compound, this strategy would generate a 7-bromoindan-5-yl radical. This radical could then participate in various coupling reactions, such as:

Decarboxylative Arylation: Coupling with an arene to form a biaryl structure. researchgate.netrsc.org

Decarboxylative Alkylation: Coupling with an alkene or other radical acceptor. acs.org

Decarboxylative Halogenation: Trapping the radical with a halogen source. nih.gov

The use of photoredox catalysis offers a mild alternative to traditional, often harsh, decarboxylation methods. researchgate.net The reaction conditions are typically tolerant of a wide range of functional groups. princeton.edu

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Decarboxylative Arylation | Arene | Photocatalyst, light | 5-Aryl-7-bromoindane |

| Decarboxylative Vinylation | Alkene | Photocatalyst, light | 5-Vinyl-7-bromoindane |

| Decarboxylative Halogenation | Halogen Source | Photocatalyst, light | 5-Halo-7-bromoindane |

Ring-Opening/Ring-Closing Reactions and Skeletal Rearrangements within the Indane Framework

The indane skeleton, while generally stable, can undergo ring-opening, ring-closing, and rearrangement reactions under specific conditions. researchgate.netnih.govwikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is a powerful method for the synthesis of cyclic compounds, including indene (B144670) and indane derivatives. researchgate.netwikipedia.orgorganic-chemistry.org While not directly applicable to this compound itself, precursors with appropriately placed diene functionalities could be used to construct the indane ring system via RCM. researchgate.netnih.govsigmaaldrich.com

Ring-Opening Reactions: The fused cyclopentane ring of the indane system can be cleaved under certain oxidative or reductive conditions, although this is generally a challenging transformation.

Skeletal Rearrangements: Rearrangements of the indane skeleton are known to occur, often under thermal or photochemical conditions. nih.govelsevierpure.com For example, isomerization between substituted indenes can proceed through skeletal rearrangements. nih.gov While less common for the saturated indane ring, such rearrangements could potentially be induced by the introduction of unsaturation or other reactive functional groups. nih.gov

The exploration of these more complex transformations could lead to novel molecular scaffolds derived from this compound.

Computational and Mechanistic Investigations of 7 Bromoindane 5 Carboxylic Acid

Molecular Modeling and Conformer Analysis of Substituted Indane Carboxylic Acids

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 7-bromoindane-5-carboxylic acid, molecular modeling would be crucial for understanding its three-dimensional structure and conformational preferences.

The indane scaffold is a rigid bicyclic system, but the cyclopentane (B165970) ring can adopt different puckered conformations. Furthermore, the carboxylic acid group can rotate around the C-C bond connecting it to the aromatic ring. A conformer analysis would involve systematically exploring these degrees of freedom to identify the low-energy conformations of the molecule. This is typically achieved using molecular mechanics force fields or semi-empirical quantum methods, followed by higher-level DFT calculations for more accurate energy rankings.

Understanding the preferred conformation is vital as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors or catalysts.

In Silico Predictions of Reactivity and Selectivity

In silico methods are computational approaches used to predict chemical properties and reactivity. For this compound, these methods can provide insights into its chemical behavior without the need for laboratory experiments.

One key property that can be predicted is the acidity (pKa) of the carboxylic acid group. Various computational models, often based on DFT or quantitative structure-property relationship (QSPR) approaches, can estimate pKa values. nih.govchemrxiv.org The electronic effect of the bromine atom at the 7-position would be a key factor in this prediction.

Reactivity indices derived from DFT, such as the Fukui functions or the dual descriptor, can be used to predict the most likely sites for electrophilic and nucleophilic attack. This would help in understanding the selectivity of reactions involving the aromatic ring or the carboxylic acid group. For example, such calculations could predict the most likely position for a further substitution reaction on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design (SBD) Paradigms for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Structure-Based Design (SBD) involves the use of the three-dimensional structure of a biological target to design new ligands. While no specific QSAR or SBD studies on this compound are published, the indane scaffold is present in many biologically active molecules, and these paradigms are frequently applied to indane derivatives. nih.gov

In a hypothetical QSAR study, a series of substituted indane-5-carboxylic acids, including the 7-bromo derivative, would be synthesized and their biological activity against a specific target measured. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

SBD would be applicable if the three-dimensional structure of a protein target that binds to this compound or a similar molecule is known. Molecular docking simulations could be used to predict the binding mode of the compound within the protein's active site. This information would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, and guide the design of new molecules with improved binding affinity and selectivity.

Applications and Research Potential in Chemical Sciences

Role as a Privileged Scaffold in Medicinal Chemistry Research

The indane framework is recognized as a "privileged scaffold" in medicinal chemistry. tudublin.ieresearchgate.neteburon-organics.com This means its structure is frequently found in compounds with diverse biological activities, making it a valuable starting point for drug discovery. tudublin.ieresearchgate.net The indane nucleus provides a rigid, three-dimensional structure that can be strategically modified to interact with biological targets. researchgate.neteburon-organics.com Its derivatives have been developed into successful pharmaceuticals for various conditions, including neurodegenerative diseases and cancer. researchgate.neteburon-organics.com The presence of both a carboxylic acid and a bromine atom on the indane scaffold of 7-Bromoindane-5-carboxylic acid offers multiple points for chemical modification, enhancing its potential for developing new therapeutic agents. numberanalytics.com

Development of Bioisosteres (e.g., Tetrazole Equivalents for Carboxylic Acids)

In drug design, carboxylic acid groups are often replaced with bioisosteres—chemical groups with similar physical or chemical properties that produce broadly similar biological effects. This strategy is employed to overcome issues like poor metabolic stability, unwanted side effects, or limited ability to cross biological membranes. nih.govnih.gov

One of the most common and effective bioisosteres for a carboxylic acid is the 5-substituted-1H-tetrazole ring. researchgate.netcambridgemedchemconsulting.comresearchgate.net The tetrazole group mimics the acidity and planar geometry of the carboxylic acid, allowing it to maintain key interactions with a biological target. cambridgemedchemconsulting.comnih.gov However, tetrazoles can offer advantages such as improved metabolic stability and increased bioavailability. researchgate.netnih.gov The replacement of a carboxylic acid with a tetrazole is a well-established strategy in medicinal chemistry to generate more potent and selective drug candidates. researchgate.net Given that this compound possesses a carboxylic acid functional group, it is a prime candidate for this type of bioisosteric modification to potentially enhance its pharmacokinetic and pharmacodynamic profile. nih.govnih.gov

Exploration as Scaffolds for Enzyme Inhibitor Design

The development of enzyme inhibitors is a crucial strategy in treating a wide range of diseases, including cancer, infections, and inflammatory conditions. nih.gov The rigid structure of the indane scaffold is ideal for presenting functional groups in a precise orientation to fit into the active site of an enzyme, potentially leading to potent and selective inhibition. researchgate.net

Carboxylic acid moieties are key features in many enzyme inhibitors as they can form strong ionic and hydrogen bond interactions with amino acid residues in an enzyme's active site. researchgate.net Furthermore, the bromine atom on the this compound scaffold can be used as a handle for further chemical synthesis, allowing for the introduction of various groups to probe interactions with different parts of the enzyme. acs.org For example, related bromo-substituted heterocyclic carboxylic acids, such as 5-bromoindole-2-carboxylic acid derivatives, have been successfully designed and synthesized as potent inhibitors of enzymes like EGFR tyrosine kinase, which is implicated in cancer. nih.govresearchgate.netresearchgate.net This highlights the potential of the bromo-aryl carboxylic acid motif, present in this compound, for the rational design of novel enzyme inhibitors. researchgate.net

Utility in Developing Novel Therapeutic Agents (General)

The combination of the privileged indane scaffold, a modifiable carboxylic acid group, and a synthetically versatile bromine atom makes this compound an attractive building block for the development of new drugs. researchgate.neteburon-organics.comnumberanalytics.com The indane core is found in numerous natural products and synthetic compounds with significant biological activity, including anti-cancer and anti-inflammatory properties. tudublin.ietudublin.ie

The carboxylic acid can be converted into a variety of other functional groups, such as esters and amides, to modulate the compound's properties. numberanalytics.com For instance, indane-carboxamide derivatives have been investigated as potent antagonists for the CGRP receptor, a target for migraine treatments. researchgate.neteburon-organics.com The bromine atom allows for the use of powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings, enabling the attachment of a wide array of other molecular fragments to the indane core. acs.orgrsc.org This synthetic flexibility allows medicinal chemists to systematically explore how different substituents affect biological activity, a process known as structure-activity relationship (SAR) analysis. This approach has been used to develop novel indole-based therapeutic agents for breast cancer, demonstrating the power of using such scaffolds in drug discovery. nih.gov

Building Block in Complex Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound serves as a valuable building block for constructing more complex molecular architectures.

Incorporation into Natural Product Synthesis

Natural products are a major source of inspiration for new drugs and are often characterized by complex, three-dimensional structures. mdpi.com The synthesis of these molecules is a significant challenge in organic chemistry. Carboxylic acids are abundant and readily available starting materials that can be used in a variety of chemical transformations to build up molecular complexity. acs.orgresearchgate.net The indane scaffold itself is present in a number of natural products, including pauciflorol F and other secondary metabolites with interesting biological properties. researchgate.nettudublin.ie While specific examples of the incorporation of this compound into the total synthesis of a natural product are not prominently documented, its structural features make it a potentially useful precursor for accessing indane-containing natural products or their analogues. researchgate.netresearchgate.net The bromine atom, in particular, provides a key site for elaboration of the molecular structure. google.com

Synthesis of Advanced Materials and Polymers

The field of polymer science is constantly seeking new monomers to create advanced materials with unique properties. nih.gov Carboxylic acids are fundamental building blocks in polymer chemistry, as they can react with alcohols to form polyesters or with amines to form polyamides. numberanalytics.com The properties of the resulting polymer are highly dependent on the structure of the monomer used. nih.gov

Incorporating rigid structural units like the indane core of this compound into a polymer backbone can lead to materials with enhanced thermal stability and specific mechanical properties. The carboxylic acid group provides the necessary functionality for polymerization reactions. numberanalytics.comchemrxiv.org While research on the specific use of this compound in polymer synthesis is not widely reported, related functionalized molecules like boronic acid-containing compounds are used to create advanced polymers for a range of applications, from materials science to medicine. researchgate.netnih.gov The potential exists to use this compound to synthesize novel polyesters or polyamides with tailored properties for specialized applications.

Table of Potential Research Applications

| Field | Specific Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of Bioisosteres | The carboxylic acid group can be replaced by a tetrazole to improve pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov |

| Design of Enzyme Inhibitors | The rigid indane scaffold and functional groups can be tailored to fit enzyme active sites. researchgate.netresearchgate.net | |

| General Therapeutic Agent Development | The privileged indane scaffold is a validated starting point for drug discovery. tudublin.ieeburon-organics.com | |

| Organic Synthesis | Natural Product Synthesis | Serves as a potential building block for complex, indane-containing natural products. researchgate.netresearchgate.net |

| Materials Science | Advanced Polymer Synthesis | The rigid core and carboxylic acid group can be used to create novel polyesters or polyamides. numberanalytics.comnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-bromoindole-2-carboxylic acid |

| Pauciflorol F |

| Indinavir |

| Sulindac |

| Donepezil |

| Losartan |

| Azilsartan |

| Tamoxifen |

| Indanocine |

| Serotonin |

| Tryptophan |

| Indole-3-acetic acid |

| Indomethacin |

| Arbidol |

| Atropine |

| Artemisinin |

| Salicylic acid |

| Nevirapine |

| Echinomycin |

| Triostin-A |

| Triclabendazole |

| Leflunomide |

| Kojic acid |

Emerging Research Avenues for Substituted Indane Carboxylic Acids in Chemical Biology

The unique structural and chemical attributes of substituted indane carboxylic acids position them as valuable tools and lead compounds in the field of chemical biology. Current research is exploring several promising avenues for these molecules, moving beyond traditional medicinal chemistry applications to their use as probes and modulators of complex biological systems.

One significant area of investigation is the development of indane-based enzyme inhibitors. The rigid indane scaffold allows for the precise spatial orientation of substituents, enabling the design of potent and selective inhibitors for various enzyme classes. For instance, derivatives of indane-1,3-dione, which share the core indane structure, have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme relevant to the management of diabetes. nih.gov The carboxylic acid functionality in compounds like this compound offers a handle for creating derivatives that can target the active sites of specific enzymes, with the potential for high binding affinity and selectivity.

Furthermore, the indane framework is being explored in the design of antagonists for G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a multitude of physiological processes. researchgate.net The rigid nature of the indane core can be advantageous in constraining the conformation of flexible ligands, leading to improved receptor subtype selectivity. The carboxylic acid group can be instrumental in forming key interactions with the receptor binding pocket or can be bioisosterically replaced to fine-tune the pharmacological profile. The concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties, is a key strategy in modern drug design to optimize efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov

The development of chemical probes to elucidate biological pathways is another burgeoning area for substituted indane carboxylic acids. The ability to functionalize both the aromatic and aliphatic rings of the indane scaffold allows for the introduction of reporter groups, such as fluorescent tags or photoaffinity labels, without significantly perturbing the core structure's interaction with its biological target. This enables the visualization and identification of target proteins and the study of their roles in cellular processes.

Moreover, the anti-proliferative properties of some indene (B144670) derivatives, which are structurally related to indanes, have spurred interest in their potential as anticancer agents. researchgate.net Research into the structure-activity relationships of these compounds is ongoing, with a focus on identifying the key structural features responsible for their cytotoxic effects. The carboxylic acid group on the indane ring can be a crucial determinant of this activity, influencing solubility, cell permeability, and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Bromoindane-5-carboxylic acid with high purity?

- Methodological Answer: Synthesis typically involves bromination of indane-5-carboxylic acid derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN in CCl₄). Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Characterization should include melting point analysis, NMR (¹H/¹³C), and HPLC to confirm purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy: Compare ¹H and ¹³C NMR shifts with literature values for indane derivatives. The bromine substituent induces predictable deshielding in aromatic protons.

- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine.

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-validate results with elemental analysis (C, H, Br) .

Q. What are the key physicochemical properties of this compound relevant to its reactivity in organic reactions?

- Methodological Answer: Key properties include:

- Acidity (pKa): The carboxylic acid group has a pKa ~4.5–5.0, influencing deprotonation in basic conditions.

- Solubility: Limited solubility in polar solvents (water) but soluble in DMSO, DMF, or THF, which are ideal for coupling reactions.

- Thermal stability: Decomposition temperatures (>200°C) can be determined via TGA. These properties guide reaction design, such as using DMF as a solvent for amide bond formation .

Advanced Research Questions

Q. How should researchers design experiments to investigate the regioselectivity of bromination in indane-carboxylic acid derivatives?

- Methodological Answer: Design a comparative study using substituent-directed bromination. Variables include:

- Substrate structure: Compare bromination of indane-5-carboxylic acid vs. its methyl ester to assess electronic effects.

- Reaction conditions: Vary brominating agents (e.g., Br₂ vs. NBS) and solvents (polar vs. non-polar).

- Analytical tools: Use LC-MS to track intermediates and DFT calculations (e.g., Gaussian) to predict regioselectivity. Include negative controls (e.g., no initiator) to confirm mechanistic pathways .

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) when characterizing derivatives?

- Methodological Answer: Address discrepancies via:

- Multi-technique validation: Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Isotopic labeling: Synthesize ⁸¹Br-labeled analogs to confirm bromine incorporation in MS.

- Literature benchmarking: Compare data with structurally similar compounds (e.g., 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid) to identify anomalies .

Q. What computational methods can predict the stability and reactivity of this compound under different reaction conditions?

- Methodological Answer: Use quantum mechanical calculations (e.g., DFT with B3LYP/6-31G*) to:

- Predict reaction pathways: Simulate bromination transition states to identify kinetic vs. thermodynamic products.

- Assess stability: Calculate bond dissociation energies (BDEs) for C-Br bonds under thermal or photolytic conditions.

- Solvent effects: Apply COSMO-RS models to evaluate solubility and aggregation behavior. Validate with experimental kinetics (e.g., UV-Vis monitoring) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound analogs?

- Methodological Answer: Implement a scaffold-hopping approach:

- Analog synthesis: Modify substituents (e.g., electron-withdrawing groups at C-7) and evaluate bioactivity (e.g., enzyme inhibition assays).

- Data analysis: Use multivariate statistics (PCA or PLS regression) to correlate structural descriptors (Hammett σ, logP) with activity.

- Crystallography: Resolve protein-ligand co-crystal structures (if applicable) to identify binding interactions. Document SAR trends in a standardized template (e.g., R-group tables) for reproducibility .

Guidance for Data Reporting and Reproducibility

- Experimental replication: Follow Beilstein Journal guidelines: Provide detailed procedures in the main text (≤5 compounds) and supplementary data for additional derivatives .

- Critical analysis: Use the IB Extended Essay framework to justify methods, address contradictions, and contextualize findings within existing literature .

- Safety protocols: Adopt MedChemExpress recommendations for handling brominated compounds, including PPE (gloves, goggles) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.